![molecular formula C9H13NO3S B187308 4-ethoxy-N-methylbenzenesulfonamide CAS No. 477482-98-7](/img/structure/B187308.png)
4-ethoxy-N-methylbenzenesulfonamide
Overview
Description
4-Ethoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 . It is a sulfonamide-based compound.
Synthesis Analysis
The synthesis of 4-ethoxy-N-methylbenzenesulfonamide can be achieved through a multi-step process involving several reactions, including esterification, substitution, and sulfonation. A facile methodology for the synthesis of 4-methylbenzenesulfonamides, amenable to a broad range of nitrogen nucleophiles, has been reported .Molecular Structure Analysis
The molecular structure of 4-ethoxy-N-methylbenzenesulfonamide is represented by the InChI code1S/C9H13NO3S/c1-3-13-8-4-6-9(7-5-8)14(11,12)10-2/h4-7,10H,3H2,1-2H3
. The compound has a monoisotopic mass of 215.061615 Da . Physical And Chemical Properties Analysis
4-Ethoxy-N-methylbenzenesulfonamide is a white crystalline powder with a melting point of 38-39°C . Its solubility in water is low.Scientific Research Applications
Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists
Methylbenzenesulfonamide derivatives have been studied for their potential use in HIV-1 infection prevention, highlighting their role in drug development (Cheng De-ju, 2015).
Synthesis of Polymeric Metal-Free and Metallophthalocyanines
A tetranitrile monomer including a methylbenzenesulfonamide component was synthesized, leading to the development of metal-free and metal-containing phthalocyanine polymers, useful in materials science and catalysis (Z. Bıyıklıoğlu & H. Kantekin, 2008).
Anticancer Properties
The anticancer properties of certain methylbenzenesulfonamide derivatives were examined, contributing to the field of medicinal chemistry (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Catalyst Design for Ethylene Oligomerization
Phosphine-sulfonamide-derived palladium complexes were synthesized for use in ethylene oligomerization, demonstrating applications in industrial chemistry (Nilesh R. Mote et al., 2021).
DNA Binding and Antiproliferative Activity
Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding capabilities and antiproliferative activity in human tumor cells, indicating potential therapeutic applications (M. González-Álvarez et al., 2013).
Synthesis, Characterization, and Computational Studies
Syntheses of sulfonamide derivatives and their characterization through various spectroscopic and computational techniques were conducted, aiding in understanding molecular properties (Ayyaz Mahmood et al., 2016).
properties
IUPAC Name |
4-ethoxy-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-4-6-9(7-5-8)14(11,12)10-2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWMPLIVZAGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359413 | |
Record name | 4-ethoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-methylbenzenesulfonamide | |
CAS RN |
477482-98-7 | |
Record name | 4-ethoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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